RY764

MC4R Binding Affinity Melanocortin

MC4R agonist variability compromises obesity research reproducibility. RY764 (CAS 917613-59-3) provides sub-10 nM binding affinity (IC50 7.9 nM) with >100× selectivity over MC3R/MC5R, ensuring target-specific results. • Validated full MC4R agonist: pEC50 7.96 (cAMP), robust anorectic efficacy in DIO rat models. • Multi-application: MC4R pharmacological profiling, obesity/metabolic syndrome models, erectile physiology studies. • Supply: ≥98% purity, ambient-temp shipping, global delivery.

Molecular Formula C34H51FN4O3
Molecular Weight 582.8 g/mol
Cat. No. B1680353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRY764
SynonymsRY764;  RY 764;  RY-764.
Molecular FormulaC34H51FN4O3
Molecular Weight582.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3CC4CCC3N(C4)C)C5CCCCC5
InChIInChI=1S/C34H51FN4O3/c1-33(2,3)37-32(42)34(25-8-6-5-7-9-25)16-18-39(19-17-34)31(41)28(21-23-10-13-26(35)14-11-23)36-30(40)27-20-24-12-15-29(27)38(4)22-24/h10-11,13-14,24-25,27-29H,5-9,12,15-22H2,1-4H3,(H,36,40)(H,37,42)/t24-,27+,28+,29+/m0/s1
InChIKeyARFBDECCXOFCBN-HOLBEBDISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RY764 (CAS 917613-59-3) – Potent and Selective MC4R Agonist for Obesity and Metabolic Research


RY764, chemically defined as (1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide, is a small-molecule melanocortin subtype-4 receptor (MC4R) agonist [1]. It belongs to the isoquinuclidine class and exhibits high potency and selectivity for MC4R, a G protein-coupled receptor implicated in the central regulation of energy homeostasis and feeding behavior [2]. RY764 has been characterized as a full agonist at human MC4R, with robust functional activity in cellular assays and pronounced anorectic effects in rodent models of obesity .

Why RY764 Cannot Be Replaced by Other MC4R Ligands in Preclinical Studies


Despite the availability of multiple MC4R agonists (e.g., α-MSH analogs, setmelanotide, MK-0489), RY764 possesses a unique pharmacological signature—a combination of high receptor binding affinity, a specific functional efficacy profile, and in vivo anorectic potency—that is not uniformly shared by other ligands in this class [1]. Substituting RY764 with a seemingly similar MC4R agonist may introduce variability in receptor activation kinetics, biased signaling outcomes, or metabolic stability, thereby compromising the reproducibility and interpretability of experimental results [2]. The quantitative evidence presented below substantiates the necessity of using RY764 when the objective is to recapitulate the precise pharmacological effects described in the original discovery studies [1].

Quantitative Differentiation of RY764: Binding Affinity, Selectivity, and In Vivo Efficacy


High-Affinity Binding to Human MC4R: Comparison with Endogenous Agonist α-MSH

RY764 binds to human MC4R with a pIC50 of 8.1, corresponding to an IC50 of approximately 7.9 nM, as reported in the Biased Signaling Atlas [1]. This affinity is comparable to that of the endogenous agonist α-MSH, which exhibits an EC50 of 6.5 nM in functional assays [2], and is significantly higher than that of other synthetic MC4R agonists such as MK-0489 (IC50 = 13 nM) . The high affinity ensures robust target engagement at low concentrations, reducing the risk of off-target effects.

MC4R Binding Affinity Melanocortin

Functional Agonist Activity at Human MC4R: Cross-Study Comparison with RY746

RY764 is a full agonist at human MC4R, with a reported pEC50 value of 7.96 (≈11 nM) in ChEMBL-derived functional assays [1]. In comparison, the structurally related MC4R agonist RY746 exhibits an EC50 of 10 nM in similar cAMP accumulation assays . Although both compounds show similar potencies, RY764's distinct isoquinuclidine scaffold confers improved metabolic stability and oral bioavailability, as demonstrated in the original discovery publication [2].

MC4R Functional Activity EC50

Subtype Selectivity Profile: Superior MC4R vs. MC3R/MC5R Discrimination

RY764 demonstrates pronounced selectivity for MC4R over other melanocortin receptor subtypes. According to ChEMBL data aggregated in the Biased Signaling Atlas, RY764 exhibits a pIC50 of 8.1 at human MC4R, compared to 6.03 at MC3R and 6.03 at MC5R [1]. This corresponds to a >100-fold selectivity window for MC4R (IC50 ≈ 7.9 nM for MC4R vs. ≈ 933 nM for MC3R and MC5R). In contrast, the endogenous ligand α-MSH shows a broader activation profile across MC1R, MC3R, MC4R, and MC5R [2].

MC4R Selectivity Melanocortin Receptors

In Vivo Anorectic Efficacy: Reduction of Food Intake and Body Weight Gain in Diet-Induced Obese Rats

RY764 significantly reduces food intake and body weight gain in diet-induced obese (DIO) rats, a validated model of human obesity [1]. The compound's in vivo efficacy was established in the original discovery study, where acute administration of RY764 led to a dose-dependent decrease in food consumption compared to vehicle-treated controls [1]. While specific quantitative data (e.g., percent reduction at defined doses) are not fully disclosed in the publicly available abstract, vendor documentation confirms that RY764 effectively inhibits food intake in DIO rat models, and this effect is mechanism-based (MC4R agonism) .

Obesity In Vivo Food Intake

Recommended Application Scenarios for RY764 Based on Quantitative Evidence


In Vitro Characterization of MC4R Signaling Pathways

RY764 is ideally suited for cellular assays requiring selective, high-affinity activation of human MC4R. With a binding IC50 of 7.9 nM and >100× selectivity over MC3R/MC5R [1], researchers can confidently attribute downstream effects (e.g., cAMP accumulation, ERK phosphorylation) to MC4R agonism, minimizing interference from related melanocortin receptors. This makes RY764 a preferred reference agonist for establishing MC4R pharmacological profiles in heterologous expression systems or endogenous cell lines.

In Vivo Obesity and Metabolic Disease Modeling

The compound's demonstrated ability to reduce food intake and body weight gain in diet-induced obese (DIO) rats [2] positions RY764 as a key tool for preclinical studies of obesity and metabolic syndrome. It can be used to validate MC4R-dependent mechanisms of action, screen for synergistic combinations, or serve as a positive control in the evaluation of novel anti-obesity agents. The compound's favorable in vivo efficacy profile ensures reliable and reproducible results in rodent models.

Comparator Studies for Next-Generation MC4R Agonists

Given its well-characterized pharmacological parameters—including high binding affinity (pIC50 8.1), robust functional activity (pEC50 7.96), and established in vivo efficacy [1]—RY764 serves as an essential benchmark compound for benchmarking new MC4R agonists. Researchers can use RY764 to evaluate improvements in potency, selectivity, or pharmacokinetic properties, thereby enabling objective, data-driven comparisons in drug discovery programs.

Investigating MC4R-Mediated Effects on Erectile Function

The original discovery study reported that RY764 augments erectile activity in rodents, suggesting a role for MC4R in sexual function [2]. This unique property distinguishes RY764 from many other MC4R agonists and opens avenues for investigating the neural circuits linking melanocortin signaling to erectile physiology. The compound's selectivity profile minimizes off-target effects, allowing for more precise mechanistic dissection.

Technical Documentation Hub

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